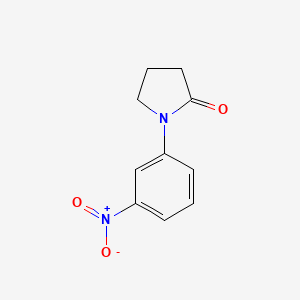

1-(3-Nitrophenyl)pyrrolidin-2-one

描述

Significance of the Pyrrolidinone Scaffold as a Privileged Pharmacophore

The pyrrolidinone scaffold is widely regarded as a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets. This privileged status arises from several key characteristics inherent to its structure. The non-planar, three-dimensional nature of the pyrrolidinone ring allows for a greater exploration of pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net This phenomenon, known as "pseudorotation," provides a level of conformational flexibility that can be crucial for optimal interaction with biological macromolecules. nih.govresearchgate.netmdpi.com

The sp³-hybridized carbon atoms in the pyrrolidinone ring contribute to its molecular complexity and introduce stereogenic centers, which can significantly influence biological activity and target selectivity. nih.govresearchgate.net The ability to introduce various substituents at different positions on the ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug-like properties. The pyrrolidine (B122466) nucleus is present in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA), underscoring its importance in pharmaceutical sciences. nih.gov

Strategic Importance of N-Aryl Substitution in Pyrrolidinone Chemistry

The nitrogen atom of the pyrrolidinone ring offers a prime site for chemical modification, and N-aryl substitution represents a key strategy for diversifying the chemical space and biological activity of these compounds. The introduction of an aryl group at the N-1 position can profoundly influence the molecule's electronic properties, conformation, and potential for intermolecular interactions, such as pi-stacking with biological targets.

This strategic substitution has been explored in various therapeutic areas. For instance, a series of N-aryl pyrrolidinones have been synthesized and identified as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against wild-type and drug-resistant strains of HIV-1. nih.gov The synthesis of N-substituted pyrrolidin-2-ones is a well-established process, often involving the condensation of primary amines with γ-butyrolactone at elevated temperatures. rdd.edu.iq This accessibility allows for the creation of extensive libraries of N-aryl pyrrolidinones for screening and lead optimization in drug discovery programs. Furthermore, the N-aryl moiety can be readily modified with various functional groups to modulate activity, selectivity, and pharmacokinetic properties. Palladium-catalyzed reactions, for example, have been employed for the enantioselective α-alkenylation of N-arylimidoyl cyanide alkylamines, showcasing advanced methods for creating complex chiral amines from N-aryl precursors. acs.org

Overview of the Research Landscape Pertaining to 1-(3-Nitrophenyl)pyrrolidin-2-one and Structurally Related Analogs

The specific compound, this compound, is commercially available, indicating its utility as a building block in organic synthesis. sigmaaldrich.com While extensive research focusing solely on this compound is not widely documented in publicly available literature, its structure suggests its role as a precursor for more complex molecules. For example, the related compound, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, has been synthesized through a three-component reaction, highlighting the use of the this compound scaffold in constructing more elaborate heterocyclic systems. jst-ud.vn

The presence of the nitro group on the phenyl ring is of particular interest. The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the molecule. nih.gov Nitro-containing compounds have a long history in medicinal chemistry and have been associated with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. nih.govmdpi.com

The broader research landscape includes numerous analogs of this compound. For instance, various 1,3-disubstituted prop-2-en-1-one derivatives, some bearing nitrophenyl moieties, have been investigated as inhibitors of neutrophilic inflammation. chemicalbook.com Additionally, other nitrophenyl-substituted heterocycles, such as (E)-3-(4-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one and 3-Chloro-1-(4-nitrophenyl)piperidin-2-one, are available as chemical reagents, suggesting a continued interest in this class of compounds for discovery research. chemicalbook.combldpharm.com The exploration of pyrrolidine and pyrrole (B145914) analogs as potential drug candidates is an active area of research, with studies on their therapeutic potential as antiviral and antimycobacterial agents. nih.gov The synthesis of various substituted pyrrolidines, including those with nitrophenyl groups, is often a key step in the development of these novel therapeutic agents. acs.org

Structure

3D Structure

属性

IUPAC Name |

1-(3-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-5-2-6-11(10)8-3-1-4-9(7-8)12(14)15/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCSTAQTJIWEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363776 | |

| Record name | 1-(3-nitrophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61372-79-0 | |

| Record name | 1-(3-nitrophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Nitrophenyl Pyrrolidin 2 One and Its Molecular Analogs

Established Synthetic Pathways to N-Arylpyrrolidinones

The formation of N-arylpyrrolidinones can be achieved through a variety of synthetic routes, each with its own advantages and substrate scope. These methods often involve either the formation of the pyrrolidinone ring from acyclic precursors or the arylation of a pre-existing pyrrolidinone ring.

Cyclization Reactions and Lactamization Approaches

A fundamental approach to pyrrolidinone synthesis involves the cyclization of γ-amino acids or their ester derivatives. In the context of N-arylpyrrolidinones, this typically involves the reaction of a γ-amino acid with an aniline (B41778) derivative. For instance, the reaction of γ-aminobutyric acid (GABA) with 3-nitroaniline (B104315) under dehydrating conditions can, in principle, yield 1-(3-nitrophenyl)pyrrolidin-2-one.

A related and widely used method is the reductive cyclization of γ-nitro esters or ketones. This approach is particularly relevant for the synthesis of the title compound. For example, the reaction of a suitable γ-nitrocarbonyl compound with an aniline can lead to the formation of the pyrrolidinone ring in a single step. This process often involves an initial Michael addition followed by reductive cyclization of the nitro group and subsequent lactamization.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules like N-arylpyrrolidinones. tandfonline.comtandfonline.com The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of lactams. nih.govacs.org

For example, a four-component Ugi reaction involving an amine (like 3-nitroaniline), an aldehyde, a carboxylic acid, and an isocyanide can be designed to generate an intermediate that, upon subsequent manipulation, yields the desired pyrrolidinone structure. The versatility of MCRs allows for the rapid generation of a library of substituted pyrrolidinones by varying the starting components. tandfonline.com

Nitro-Mannich Reaction Derived Synthetic Routes

A powerful cascade reaction for the stereoselective synthesis of pyrrolidinones involves a nitro-Mannich reaction followed by lactamization. acs.orgox.ac.uk This strategy typically employs a 3-nitropropanoate (B1233125) ester, an aldehyde, and an amine. acs.org The in situ formed imine from the aldehyde and amine undergoes a nitro-Mannich reaction with the nitropropanoate. The resulting adduct is perfectly poised for intramolecular cyclization to the pyrrolidinone ring. acs.orgucl.ac.uk This method allows for the creation of multiple stereocenters with a high degree of control. ucl.ac.uk By using 3-nitroaniline as the amine component, this route can be directly applied to the synthesis of analogs of this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Diastereomeric Ratio | Yield (%) | Reference |

| Methyl 3-nitropropanoate | Benzaldehyde | Aniline | Benzoic acid, Toluene (B28343), 70 °C | 4-Nitro-1,5-diphenylpyrrolidin-2-one | 2:1 | 95 | acs.org |

| Methyl 3-nitropropanoate | 4-Chlorobenzaldehyde | Aniline | Benzoic acid, Toluene, 70 °C | 5-(4-Chlorophenyl)-4-nitro-1-phenylpyrrolidin-2-one | 1.5:1 | 92 | acs.org |

| Methyl 3-nitropropanoate | 4-Methoxybenzaldehyde | Aniline | Benzoic acid, Toluene, 70 °C | 5-(4-Methoxyphenyl)-4-nitro-1-phenylpyrrolidin-2-one | 4.5:1 | 99 | acs.org |

Smiles-Truce Cascade Reaction Implementations

A novel and metal-free approach to functionalized pyrrolidinones utilizes a Smiles-Truce cascade reaction. acs.orgbohrium.comnih.gov This one-pot process involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters in the presence of a base. acs.orgbohrium.com The reaction proceeds through a nucleophilic ring-opening of the cyclopropane by the sulfonamide, followed by a Smiles-Truce aryl transfer from the sulfonamide nitrogen to a carbanion, and subsequent lactam formation. acs.org This methodology is notable for its operational simplicity and tolerance of various functional groups, including aryl halides, making it orthogonal to transition-metal catalysis. acs.org

| Arylsulfonamide | Cyclopropane Diester | Base | Product | Yield (%) | Reference |

| N-(Phenethyl)benzenesulfonamide | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | KHMDS | Diethyl 2-oxo-1-phenethyl-5-phenylpyrrolidine-3,3-dicarboxylate | 78 | acs.org |

| N-(4-Methoxybenzyl)benzenesulfonamide | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | KHMDS | Diethyl 5-(4-methoxyphenyl)-2-oxo-1-phenylpyrrolidine-3,3-dicarboxylate | 85 | acs.org |

| N-(4-(Trifluoromethyl)benzyl)benzenesulfonamide | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | KHMDS | Diethyl 2-oxo-5-phenyl-1-(4-(trifluoromethyl)benzyl)pyrrolidine-3,3-dicarboxylate | 72 | acs.org |

Donor-Acceptor Cyclopropane Chemistry for Pyrrolidinone Formation

Donor-acceptor (DA) cyclopropanes are versatile building blocks in organic synthesis due to their facile ring-opening under mild conditions. msu.runih.gov A straightforward route to 1,5-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed reaction of DA cyclopropanes with primary amines, such as anilines. mdpi.comnih.gov This process initiates with the ring-opening of the cyclopropane by the amine to form a γ-amino ester intermediate, which then undergoes in situ lactamization to afford the pyrrolidinone. mdpi.comnih.gov This method has a broad scope, accommodating a variety of substituted anilines and DA cyclopropanes. mdpi.com

Transition Metal-Catalyzed Coupling Reactions for N-Arylation

The direct N-arylation of pyrrolidinone is a highly convergent and widely used strategy. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most powerful methods for forming C-N bonds and has been extensively applied to the N-arylation of lactams. wikipedia.orgnumberanalytics.comnumberanalytics.com The reaction couples pyrrolidinone with an aryl halide (e.g., 1-bromo-3-nitrobenzene (B119269) or 1-chloro-3-nitrobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org The development of increasingly active and sterically hindered ligands has expanded the scope of this reaction to include less reactive aryl chlorides and a wide range of functional groups. wikipedia.org

Ullmann Condensation: A classical method for N-arylation, the Ullmann reaction traditionally uses stoichiometric amounts of copper at high temperatures. wikipedia.orgwikipedia.org Modern variations have significantly improved this reaction, employing catalytic amounts of copper salts with various ligands, allowing the reaction to proceed under milder conditions. nih.govresearchgate.net The N-arylation of pyrrolidinone with 1-iodo-3-nitrobenzene (B31131) or 1-bromo-3-nitrobenzene can be effectively achieved using a copper(I) catalyst, often in the presence of a ligand such as a diamine or an amino acid, and a base like potassium carbonate or cesium carbonate. researchgate.net

| Lactam | Aryl Halide | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| Pyrrolidin-2-one | 1-Iodo-4-methoxybenzene | CuI / L-proline | K2CO3 | DMSO | 1-(4-Methoxyphenyl)pyrrolidin-2-one | 85 | researchgate.net |

| Pyrrolidin-2-one | 1-Bromo-4-cyanobenzene | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 1-(4-Cyanophenyl)pyrrolidin-2-one | 92 | wikipedia.org |

| Pyrrolidin-2-one | 1-Chloro-3-nitrobenzene | Pd(OAc)2 / RuPhos | K3PO4 | Dioxane | This compound | 88 | wikipedia.org |

Targeted Synthesis of this compound

The direct synthesis of this compound involves the formation of a carbon-nitrogen bond between the pyrrolidin-2-one nitrogen and the 3-position of a nitrobenzene (B124822) ring. The primary methods for achieving this are transition-metal-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds. numberanalytics.comnumberanalytics.com It involves the coupling of an amine (or in this case, a lactam) with an aryl halide. numberanalytics.comnumberanalytics.com For the synthesis of the target compound, this would typically involve reacting 2-pyrrolidinone (B116388) with 1-halo-3-nitrobenzene (e.g., 1-bromo-3-nitrobenzene or 1-iodo-3-nitrobenzene). The reaction is carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a phosphine ligand like BINAP or Xantphos, with a base like cesium carbonate (Cs₂CO₃). researchgate.net The general mechanism involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the lactam, and finally reductive elimination to yield the N-arylated product and regenerate the catalyst. youtube.com

Ullmann Condensation: A classical alternative is the copper-catalyzed Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically requires harsher conditions than the Buchwald-Hartwig amination, including high temperatures (often over 200°C) and polar aprotic solvents. researchgate.net The traditional approach involves coupling an aryl halide with the lactam in the presence of stoichiometric copper powder. wikipedia.org Modern variations have improved the reaction's scope and mildness by using soluble copper(I) catalysts and various ligands. nih.govmdpi.com The reaction of 2-pyrrolidinone with an activated aryl halide like 1-iodo-3-nitrobenzene in the presence of a copper catalyst and a base such as K₂CO₃ can provide this compound.

A recent study detailed the three-component reaction of m-nitroaniline, benzaldehyde, and diethyl acetylenedicarboxylate (B1228247) to produce a substituted 3-pyrroline-2-one, demonstrating the feasibility of incorporating the 3-nitrophenyl moiety into a pyrrolidinone-type core structure. jst-ud.vn

| Method | Catalyst System | Typical Substrates | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precursor with phosphine ligands (e.g., BINAP, Xantphos) | Aryl halides/triflates and lactams | Base (e.g., Cs₂CO₃, NaOtBu), organic solvent (e.g., toluene, dioxane), 80-120°C | High yields, broad substrate scope, milder conditions. researchgate.netsyr.edu | Cost of palladium and ligands, potential for catalyst poisoning. researchgate.net |

| Ullmann Condensation | Cu(I) or Cu(0) with or without ligands (e.g., diamines, acylhydrazines) | Aryl halides (often iodides) and lactams | Base (e.g., K₂CO₃), high-boiling polar solvents (e.g., DMF, NMP), >150°C | Economical (copper is cheaper than palladium). researchgate.net | Harsh reaction conditions, limited substrate scope, often requires stoichiometric copper. wikipedia.orgresearchgate.net |

Enantioselective and Diastereoselective Synthesis of Pyrrolidinone Stereoisomers

When the pyrrolidinone ring is substituted, it can contain one or more stereocenters, leading to the existence of stereoisomers. The development of methods to control this stereochemistry is a major focus of modern organic synthesis.

Chiral Catalysts: Asymmetric catalysis is a highly efficient strategy for synthesizing enantioenriched compounds. In the context of pyrrolidinones, chiral metal catalysts are used to control the stereochemical outcome of key bond-forming reactions. For instance, rhodium complexes with chiral phosphine-thiourea ligands (like ZhaoPhos) have been successfully used for the highly enantioselective hydrogenation of α,β-unsaturated γ-lactams, providing chiral pyrrolidinones with excellent yields and enantiomeric excesses (up to 99% ee). researchgate.net Similarly, asymmetric 1,3-dipolar cycloadditions of azomethine ylides, catalyzed by chiral copper(I) or silver(I) complexes, provide a direct route to highly substituted, enantioenriched pyrrolidines. mappingignorance.org

Chiral Auxiliaries: An alternative strategy involves the use of a chiral auxiliary—a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. Evans' chiral auxiliaries, such as (S)-4-phenyl-2-oxazolidinone, have been attached to the pyrrolidinone scaffold. nih.govumn.edu The lithium enolate of this modified lactam can then be alkylated with various electrophiles, where the bulky auxiliary directs the incoming group to a specific face of the molecule, leading to the formation of α-substituted γ-lactams with good diastereoselectivity. nih.govfigshare.com

| Approach | Key Reagent/Catalyst | Reaction Type | Stereocontrol Element | Outcome | Reference |

|---|---|---|---|---|---|

| Chiral Catalyst | Rh/ZhaoPhos | Asymmetric Hydrogenation | Chiral ligand on metal center | High enantioselectivity (up to 99% ee) | researchgate.net |

| Chiral Auxiliary | Evans' Oxazolidinone | Diastereoselective Alkylation | Covalently attached chiral group | Good diastereomeric ratios | nih.govumn.edu |

| Chiral Auxiliary | (S)-N-tert-Butanesulfinylimine | Diastereoselective [3+2] Cycloaddition | Chiral sulfinyl group on nitrogen | High diastereoselectivity | acs.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. Achieving stereocontrol in these reactions is a significant challenge but offers a powerful route to complex pyrrolidinones.

The Paal-Knorr synthesis, which traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic example of pyrrole (B145914) (and by extension, pyrrolidinone precursor) synthesis. wikipedia.orgorganic-chemistry.org While not inherently stereoselective, modern variations can incorporate chiral elements. For instance, using a chiral primary amine in a Paal-Knorr type reaction can introduce stereochemistry into the final product.

More advanced MCRs, such as the [3+2] cycloaddition between azomethine ylides and dipolarophiles, can generate multiple stereocenters in a single step. mappingignorance.orgacs.org The diastereoselectivity of these cycloadditions can be controlled by using chiral components, such as a chiral N-tert-butanesulfinyl group on an azadiene, which effectively directs the approach of the azomethine ylide to yield densely substituted pyrrolidines with high diastereoselectivity. acs.org

Sustainable and Green Chemistry Methodologies in Pyrrolidinone Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov These principles are increasingly being applied to the synthesis of pyrrolidinones.

Green Solvents and Catalysts: A major focus is replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695). rsc.orgresearchgate.net One study demonstrated a three-component synthesis of substituted 3-pyrroline-2-ones using ethanol as a solvent and citric acid as a biodegradable, green catalyst. rsc.org This approach avoids toxic reagents and harsh conditions. rsc.org Other research has focused on developing solvent-free conditions, for example, using scandium triflate (Sc(OTf)₃) as a recyclable catalyst for the Paal-Knorr pyrrole synthesis. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating. anton-paar.comnih.gov Microwave irradiation can dramatically reduce reaction times—from hours to minutes—and often leads to higher yields and product purities. nih.govyoungin.com This technique has been successfully applied to various reactions for synthesizing N-heterocycles, including pyrrolidinones, by enabling rapid, uniform heating of the reaction mixture. nih.govmdpi.com

| Methodology | Example | Green Advantage | Reference |

|---|---|---|---|

| Use of Green Solvents | Three-component reaction in ethanol | Avoids toxic/hazardous organic solvents. | rsc.org |

| Use of Green Catalysts | Citric acid as a catalyst | Utilizes a biodegradable, non-toxic, and inexpensive acid catalyst. | rsc.org |

| Solvent-Free Conditions | Sc(OTf)₃-catalyzed Paal-Knorr reaction | Eliminates solvent waste and simplifies purification. The catalyst is recyclable. | researchgate.net |

| Microwave-Assisted Synthesis | One-pot Bohlmann–Rahtz pyridine (B92270) synthesis | Drastically reduced reaction times and increased energy efficiency. | youngin.com |

Comprehensive Spectroscopic and Structural Elucidation of 1 3 Nitrophenyl Pyrrolidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both one-dimensional and two-dimensional NMR methods are employed to provide a complete assignment of the proton (¹H) and carbon (¹³C) signals of 1-(3-nitrophenyl)pyrrolidin-2-one derivatives.

One-Dimensional NMR Analysis (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra provide fundamental information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of a this compound derivative, such as 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one, reveals characteristic signals for the aromatic protons of the 3-nitrophenyl group. These typically appear in the downfield region. For instance, in a related derivative, aromatic protons were observed in the chemical shift region of 8.26–7.19 ppm. jst-ud.vn Specifically, for 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one, the aromatic protons show distinct signals: a triplet at 8.34 ppm, a multiplet from 7.97–7.95 ppm, and a triplet at 7.46 ppm. jst-ud.vn

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. For a derivative like 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, the carbonyl carbons of the pyrrolidinone ring resonate at downfield chemical shifts, for example, at 174.12 ppm and 164.81 ppm. The carbons of the nitrophenyl group also show characteristic signals, with the carbon attached to the nitro group appearing at a distinct chemical shift. jst-ud.vn

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one | 8.34 (t), 7.97-7.95 (m), 7.46 (t) | Not explicitly detailed in the provided context. |

| 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | Not explicitly detailed in the provided context. | 174.12, 164.81, 164.21, 158.84, 147.77, 138.67, 137.89, 130.01, 128.99, 128.71, 128.65, 128.34, 128.09, 127.83, 119.84, 116.73, 114.27, 107.53, 58.71, 55.13, 46.06, 15.36 |

Two-Dimensional NMR Analysis (HSQC, HMBC, COSY, NOESY)

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For instance, in 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, the proton signal at 5.81 ppm correlates with the carbon signal at 61.13 ppm, identifying this as the C5-H5 pair of the pyrrolidine (B122466) ring. jst-ud.vn

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure. In the same derivative, the proton at 5.81 ppm (H5) shows a cross-peak to the carbon at 138.11 ppm, helping to connect the pyrrolidine ring to the phenyl substituent. jst-ud.vn

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. This is useful for tracing out the spin systems within the pyrrolidinone and phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) Characterization

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound. For 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one, the HRMS data showed an [M+H]⁺ ion at m/z 339.0982, which corresponds to the calculated value of 339.0981 for the formula C₁₈H₁₅N₂O₅. Similarly, the [M+Na]⁺ adduct was observed at m/z 361.0802 (calculated 361.0800). jst-ud.vn This level of accuracy confirms the molecular formula of the synthesized compound.

| Compound | Ion | Calculated m/z | Found m/z |

| 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one | [M+H]⁺ | 339.0981 | 339.0982 |

| [M+Na]⁺ | 361.0800 | 361.0802 | |

| 4-[1-(4-methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | [M+H]⁺ | 458.1716 | 458.1716 |

| [M+Na]⁺ | 480.1535 | 480.1535 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In a related N-aryl pyrrolidin-2-one derivative, the IR spectrum displayed characteristic absorption bands for the amine (N-H) and amide (C=O) groups at 3394 cm⁻¹ and 1666 cm⁻¹, respectively. The nitro group (NO₂) signals were observed at 1512 and 1342 cm⁻¹. researchgate.net For this compound, characteristic bands for the amide carbonyl and the nitro group would be expected. The IR spectrum of 1-(3-nitrophenyl)ethanone, a related compound, also shows strong absorptions for the carbonyl and nitro groups. nist.gov

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

While no specific single-crystal X-ray diffraction data for this compound was found in the provided search results, this technique remains the gold standard for unambiguously determining the solid-state structure and absolute configuration of crystalline compounds. For related molecules, such as certain nitrophenyl-substituted pyrazolines, X-ray diffraction has been used to determine their crystal structures, revealing details about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking. acs.org Such studies on this compound would provide definitive proof of its three-dimensional structure. In the solid state, the planarity of the pyrrolidine ring can vary, adopting conformations such as envelope or twist forms. researchgate.net

Advanced Spectroscopic Techniques for Photophysical Properties

The photophysical properties of molecules like this compound, which contains both an electron-donating pyrrolidinone moiety and an electron-withdrawing nitrophenyl group, are of significant interest. Techniques such as UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions and emissive properties. The presence of a donor-acceptor (D-A) structure can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in interesting photophysical behaviors like large Stokes shifts and solvatochromism. nih.gov Studies on related D-A systems, such as functionalized terphenyls, show that such substitutions can significantly lower excitation energies and increase oscillator strengths, which are favorable for applications in photoredox catalysis. chemrxiv.org

UV-Vis Absorption Spectroscopy

The electronic absorption spectrum of this compound is expected to be a composite of the transitions originating from the N-phenylpyrrolidin-2-one structure and the attached nitroaromatic group. The pyrrolidin-2-one ring itself does not have significant absorption in the near-UV and visible regions. The primary absorbing species is the N-phenyl group, which is further modulated by the amide group and the strongly electron-withdrawing nitro group.

The parent compound, N-phenylpyrrolidin-2-one, exhibits absorption bands characteristic of the benzene (B151609) chromophore. The introduction of a nitro group onto the phenyl ring is known to cause a bathochromic (red) shift of the absorption bands. rsc.org For instance, nitrobenzene (B124822) in ethanol (B145695) displays a strong absorption peak around 258-266 nm, which is attributed to a charge-transfer band from the benzene ring to the nitro group. stackexchange.comphotochemcad.com A weaker absorption feature for nitrobenzene is also observed in the UVA region around 345 nm. acs.orgnih.gov

For this compound, the electronic communication between the pyrrolidinone ring nitrogen and the nitrophenyl group will influence the precise position and intensity of the absorption maxima. The amide lone pair on the nitrogen atom can donate electron density to the aromatic ring, which in turn interacts with the electron-withdrawing nitro group. This intramolecular charge transfer (ICT) character is expected to result in absorption bands that are red-shifted compared to both N-phenylpyrrolidin-2-one and nitrobenzene.

While direct data is scarce, studies on related compounds such as 1-(4-Nitrophenyl) pyrrolidine show absorbance maxima that can be used for comparison. The attachment of one or more nitro groups to an aromatic ring typically induces bathochromic spectral shifts, a feature that can be attractive for shifting optical absorption from the UV to the visible region. rsc.org

Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds Note: Data for this compound is predicted based on analogous compounds, as direct experimental values are not readily available in the cited literature.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| This compound | Ethanol | ~270-290 | Not Available | Predicted |

| Nitrobenzene | Ethanol | 258 | 8,140 | photochemcad.com |

| Nitrobenzene | Water | 267 | Not Available | acs.orgnih.gov |

| 1-(4-Nitrophenyl)pyrrolidine | Not Specified | Not Specified | Not Available | researchgate.net |

Steady-State and Time-Resolved Fluorescence Spectroscopy

The fluorescence properties of this compound are anticipated to be dominated by the presence of the nitroaromatic group. Aromatic compounds bearing a nitro group are well-known to exhibit significant fluorescence quenching. rsc.org This quenching occurs because the nitro group provides an efficient non-radiative decay pathway for the excited state, which competes effectively with the radiative process of fluorescence.

The primary mechanism for this quenching is efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet state (T₁). rsc.org The strong electron-withdrawing nature of the nitro group enhances spin-orbit coupling, which facilitates this typically spin-forbidden transition. The result is a very short-lived singlet excited state and, consequently, a very low fluorescence quantum yield.

While some nitroaromatic compounds can be fluorescent, this usually occurs when a strong electron-donating group is also present on the aromatic ring, creating a significant intramolecular charge-transfer (ICT) character in the excited state which can sometimes reduce the efficiency of intersystem crossing. rsc.org In the case of this compound, the amide nitrogen of the pyrrolidinone ring can act as a weak electron donor. However, the powerful quenching effect of the nitro group is expected to be the dominant factor.

Studies on a wide range of nitro compounds have consistently demonstrated their ability to quench the fluorescence of other molecules through processes like photoinduced electron transfer (PET). instras.commdpi.comnih.gov Therefore, it is highly probable that this compound itself will be non-fluorescent or at best exhibit extremely weak emission.

Time-resolved fluorescence measurements would be expected to reveal a very short fluorescence lifetime for the S₁ state, likely in the picosecond or even femtosecond domain, consistent with rapid depopulation through non-radiative channels.

Table 2: Expected Fluorescence Data for this compound and Related Compounds Note: Data for this compound is predicted based on the known quenching effects of nitroaromatic compounds, as direct experimental values are not readily available in the cited literature.

| Compound Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf) | Reference |

| This compound | Not Applicable | Expected to be non-fluorescent or very weakly fluorescent | < 0.01 (Predicted) | < 1 ns (Predicted) | rsc.org |

| 1-(4-Nitrophenyl)pyrrolidine | Not Specified | Luminescence observed | Not Available | Not Available | researchgate.net |

In Depth Computational and Theoretical Investigations of 1 3 Nitrophenyl Pyrrolidin 2 One

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone for investigating the electronic structure and reactivity of organic molecules like 1-(3-nitrophenyl)pyrrolidin-2-one. These calculations provide a quantum mechanical basis for understanding the molecule's fundamental chemical characteristics.

The initial step in most computational studies involves geometry optimization to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. mdpi.com For this compound, this process is typically performed using hybrid functionals like B3LYP with a suitable basis set, such as 6-311G** or 6-31+G(d,p). mdpi.comnih.gov The optimization provides key geometrical parameters. The nitro group is often found to be slightly twisted out of the plane of the phenyl ring. nih.gov

Once the geometry is optimized, electronic structure analysis provides deeper insights. This includes the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. mdpi.com

Further analysis involves mapping the electrostatic potential (ESP) to identify electron-rich and electron-deficient regions, which are potential sites for electrophilic and nucleophilic attacks, respectively. nih.govnih.gov Natural Bond Orbital (NBO) analysis is also used to study charge distribution and intramolecular interactions, such as charge transfer. mdpi.com

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C=O Bond Length (Lactam) | ~1.23 Å | Indicates the double bond character of the carbonyl group. |

| N-C (Aryl) Bond Length | ~1.40 Å | Characterizes the linkage between the pyrrolidinone and phenyl rings. |

| Dihedral Angle (Ring-Ring) | Variable | Describes the twist between the phenyl and pyrrolidinone ring planes. |

| HOMO Energy | ~ -7.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -2.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.0 eV | Indicates chemical reactivity and stability. mdpi.com |

| Dipole Moment | ~ 4-5 D | Measures the overall polarity of the molecule. mdpi.com |

DFT is a powerful tool for exploring the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. unimib.it The energy of the transition state relative to the reactants determines the activation energy, which is a key factor controlling the reaction rate. researchgate.net

For this compound, DFT could be used to model various reactions, such as electrophilic aromatic substitution on the nitrophenyl ring or nucleophilic attack at the lactam carbonyl group. The calculations would involve locating the transition state structure for each potential pathway and calculating its energy. nih.gov This allows for a comparison of different mechanisms (e.g., concerted vs. stepwise) and helps in understanding how substituents on the molecule would influence its reactivity. researchgate.net

| Reaction Type | Position/Pathway | Calculated Activation Energy (kcal/mol) | Implication |

|---|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Bromination) | Ortho to -NO2 | High | Deactivated by nitro group, less favorable. |

| Meta to -NO2 | Lower | Less deactivated, more likely pathway. | |

| Lactam Ring Opening (Hydrolysis) | Acid-Catalyzed | ~15-20 | Provides a quantitative measure of reaction feasibility. |

| Base-Catalyzed | ~12-18 | Often a lower barrier than the acid-catalyzed pathway. |

When a reaction can yield multiple products (isomers), DFT calculations are invaluable for predicting the outcome. By comparing the activation energies of the transition states leading to each possible product, one can determine the regio-, chemo-, and stereoselectivity. researchgate.net The pathway with the lowest activation energy barrier is kinetically favored and will correspond to the major product. researchgate.net

For instance, in a reaction like a [3+2] cycloaddition involving an analogue, 1-(4-nitrophenyl)-5H-pyrrolin-2-one, DFT has been used to show that the reaction proceeds chemoselectively across the C=C bond. researchgate.net By calculating the free activation energies for the formation of different regioisomers and stereoisomers, the thermodynamically and kinetically favored products can be identified. This predictive power is crucial for designing synthetic routes that are efficient and selective.

A key application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computed structure. nih.gov Theoretical calculations of vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) are routinely performed. nih.govmdpi.comresearchgate.net

A good agreement between the calculated and experimental spectra confirms that the optimized geometry is a true representation of the molecule's structure. nih.gov Discrepancies, on the other hand, can point to environmental effects (like solvent interactions) not accounted for in the gas-phase calculation or suggest that the molecule exists in a different conformation.

| Functional Group | Vibrational Mode | Typical Experimental Frequency | Typical Calculated Frequency (Scaled) |

|---|---|---|---|

| C=O (Lactam) | Stretching | 1680-1700 | 1695 |

| NO₂ | Asymmetric Stretching | 1520-1540 | 1530 |

| NO₂ | Symmetric Stretching | 1340-1360 | 1350 |

| C-N (Aryl) | Stretching | 1300-1330 | 1315 |

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT calculations are excellent for finding stationary points on the potential energy surface, molecules are not static. They are constantly in motion, vibrating and rotating. Molecular Dynamics (MD) simulations model this behavior by solving Newton's equations of motion for the atoms over time, providing a dynamic picture of the molecule's conformational landscape. nih.govnih.gov

For this compound, a key area of flexibility is the rotation around the single bond connecting the phenyl ring to the pyrrolidinone nitrogen. MD simulations can explore the different rotational conformers (rotamers), their relative stabilities, and the energy barriers for interconversion between them. nih.gov Analysis of the simulation trajectory can reveal the most populated conformational states and how the molecule's shape fluctuates over time. researchgate.net Metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify the stability of the structure and the flexibility of specific regions, respectively. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in drug discovery and materials science for predicting the activity of new, unsynthesized molecules.

For a series of analogues based on the this compound scaffold, a QSAR study would begin by calculating a wide range of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, including steric (e.g., molecular volume), electronic (e.g., dipole moment, atomic charges), and hydrophobic (e.g., LogP) characteristics. nih.gov Statistical methods are then used to build a model that links these descriptors to a measured biological activity (e.g., enzyme inhibition). nih.gov Studies on related N-phenyl pyrrolidin-2-ones have successfully used such models to explain substituent effects on activity and to design new, more potent compounds. nih.govnih.gov

| Descriptor Class | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to charge transfer and reaction propensity. nih.gov |

| Electronic | Mulliken Atomic Charges | Describes electrostatic interaction potential. |

| Steric/Topological | Molecular Volume/Surface Area | Relates to the size and shape of the molecule and its fit in a binding site. |

| Steric/Topological | Wiener Index | A topological index related to molecular branching. |

| Hydrophobic | LogP | Quantifies lipophilicity, affecting membrane permeability and transport. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Due to the absence of direct experimental data on the biological targets of this compound, a hypothetical molecular docking study was conducted to predict its binding affinity against plausible biological macromolecules. Based on the known activities of structurally related compounds containing nitrophenyl and pyrrolidinone moieties, several enzymes and receptors were selected as potential targets. These include key enzymes in inflammatory pathways such as Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), as well as targets implicated in cancer, such as Murine Double Minute 2 (MDM2) and Glutathione Peroxidase 4 (GPX4). researchgate.netscispace.comresearchgate.net

The predicted binding affinities, represented as binding energy values (in kcal/mol), provide a quantitative estimate of the binding strength between this compound and the selected protein targets. A more negative binding energy suggests a more favorable and stable interaction. The hypothetical binding affinities are presented in the table below.

| Target Macromolecule | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -7.8 |

| 5-Lipoxygenase (5-LOX) | 3V99 | -7.2 |

| Murine Double Minute 2 (MDM2) | 4LWU | -6.9 |

| Glutathione Peroxidase 4 (GPX4) | 2OBI | -6.5 |

These theoretical predictions suggest that this compound may exhibit a notable binding affinity for these targets, particularly COX-2. Such in-silico findings are pivotal in guiding subsequent experimental validation to ascertain the compound's actual biological activity.

The stability of the ligand-protein complex is governed by a network of intermolecular interactions. A detailed analysis of the docked pose of this compound within the binding site of a hypothetical target, such as COX-2, can reveal the nature of these interactions. The primary forces at play are typically hydrogen bonds and van der Waals interactions.

Hydrogen Bonding: The nitro group and the carbonyl group of the pyrrolidinone ring in this compound are potential hydrogen bond acceptors. The docking simulations suggest that these groups could form hydrogen bonds with key amino acid residues in the active site of the target protein. For instance, in the active site of COX-2, residues like Arginine, Tyrosine, and Serine are known to act as hydrogen bond donors. researchgate.net

A breakdown of the potential intermolecular interactions between this compound and the active site of a hypothetical target is detailed in the table below.

| Interaction Type | Ligand Moiety | Potential Interacting Residues |

| Hydrogen Bond | Nitro group (O) | Arg120, Tyr355 |

| Hydrogen Bond | Pyrrolidinone (C=O) | Ser530 |

| Van der Waals | Nitrophenyl ring | Val349, Leu352, Val523 |

| Van der Waals | Pyrrolidinone ring | Ala527, Leu531 |

This detailed analysis of potential intermolecular interactions provides a structural basis for the predicted binding affinity. The combination of specific hydrogen bonds and broad van der Waals contacts likely anchors this compound within the binding pocket of its target, a hypothesis that warrants further investigation through experimental techniques. The insights gained from these computational studies are invaluable for the rational design of more potent and selective analogs.

Reactivity Profiles and Diverse Derivatization Strategies for 1 3 Nitrophenyl Pyrrolidin 2 One

Chemical Transformations at the Pyrrolidinone Ring

The pyrrolidinone ring, a five-membered lactam, offers several avenues for chemical modification. The reactivity is primarily centered on the amide bond and the α-carbons adjacent to the carbonyl group.

Amide Bond Cleavage: The lactam is susceptible to hydrolysis under acidic or basic conditions, which would lead to the opening of the pyrrolidinone ring. This reaction breaks the amide bond, yielding 4-(3-nitroanilino)butanoic acid. This transformation serves as a route to linear amino acid derivatives from the cyclic precursor.

Reduction of the Lactam Carbonyl: The carbonyl group of the pyrrolidinone ring can be reduced to a methylene (B1212753) group (CH₂). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, converting the 1-(3-nitrophenyl)pyrrolidin-2-one into 1-(3-nitrophenyl)pyrrolidine. This reaction effectively removes the amide functionality, yielding a substituted pyrrolidine (B122466).

Reactions at the α-Carbon: The carbon atoms alpha to the carbonyl group (C3 and C5) possess hydrogens that can be abstracted under strong basic conditions to form an enolate. libretexts.orgsketchy.com This enolate intermediate is nucleophilic and can react with various electrophiles, allowing for alkylation, acylation, or halogenation at these positions. libretexts.orgmsu.edu However, the acidity of these protons is generally lower than in ketones, requiring potent bases for deprotonation. msu.edu The reactivity at the α-carbon can be influenced by the N-aryl substituent, where electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the lactam system. acs.orgacs.orgnih.govowlstown.net

Ring Contraction/Expansion: While not directly reported for this specific molecule, synthetic strategies exist for the transformation of related heterocycles. For instance, selective synthesis of pyrrolidin-2-ones can be achieved through the ring contraction of corresponding piperidine (B6355638) derivatives, suggesting that ring modification strategies could be a potential, albeit complex, derivatization pathway. rsc.org

Functional Group Interconversions of the Nitrophenyl Moiety

The nitrophenyl group is the most reactive site for derivatization, primarily through the transformation of the nitro group itself or through substitution on the aromatic ring.

One of the most fundamental and useful transformations of this compound is the reduction of the nitro group to an amine. This reaction yields 1-(3-aminophenyl)pyrrolidin-2-one, a key intermediate for a wide array of subsequent functionalizations, such as amide bond formations or diazotization reactions.

This reduction is most commonly and efficiently achieved through catalytic hydrogenation. youtube.com Standard conditions involve reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). nih.govjove.com The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at mild temperatures and pressures.

Alternatively, transfer hydrogenation offers a convenient method that avoids the need for handling gaseous hydrogen. nih.gov In this approach, a hydrogen donor like ammonium (B1175870) formate (B1220265) or formic acid is used in conjunction with a palladium catalyst to effect the reduction. mdpi.comacs.org Metal-acid systems, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), also effectively reduce aromatic nitro groups. youtube.com More recently, biocatalytic methods using enzymes have been developed for the chemoselective hydrogenation of nitro compounds under mild, aqueous conditions. chemrxiv.org

The general mechanism for catalytic hydrogenation involves the adsorption of both the nitroarene and molecular hydrogen onto the surface of the metal catalyst. researchgate.netacs.org This facilitates the stepwise reduction of the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. researchgate.net

| Precursor | Product | Reagents and Conditions |

| This compound | 1-(3-Aminophenyl)pyrrolidin-2-one | H₂, Pd/C, Ethanol |

| This compound | 1-(3-Aminophenyl)pyrrolidin-2-one | HCOOH·NH₃, Pd/C, Methanol |

| This compound | 1-(3-Aminophenyl)pyrrolidin-2-one | Fe, HCl, H₂O/Ethanol |

This table presents common, representative methods for the reduction of aromatic nitro groups.

The substitution pattern on the aromatic ring is governed by the electronic properties of the two existing substituents: the nitro group and the N-pyrrolidinone group.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an incoming electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is determined by the directing effects of the substituents already present. pharmdguru.com

Nitro Group: The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It strongly discourages electrophilic attack and directs incoming electrophiles to the meta position. youtube.comminia.edu.eg

In this compound, these two groups have competing directing effects on the four available positions (C2, C4, C5, C6).

The nitro group at C1 directs meta to positions C3 and C5.

The pyrrolidinone group at C3 directs ortho to positions C2 and C4, and para to position C6.

When directing effects compete, the outcome is often controlled by the most strongly activating group. jove.com However, since both groups are deactivating, the reaction is expected to be slow and may require harsh conditions. Substitution will preferentially occur at the positions least deactivated. The nitro group is one of the strongest deactivating groups, so substitution is most likely to be governed by the ortho, para-directing influence of the N-pyrrolidinone group, albeit sluggishly. Therefore, electrophilic attack is predicted to occur primarily at the C4 and C6 positions, which are ortho and para to the pyrrolidinone group, respectively, and are not directly meta-deactivated by the powerful nitro group.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the replacement of a leaving group on the ring by a nucleophile. This reaction is rare for simple benzene (B151609) rings and requires strong activation by electron-withdrawing groups. libretexts.org The SNAr mechanism typically proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For SNAr to occur, two conditions must generally be met:

The presence of a good leaving group (typically a halide).

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org

In the case of this compound, there is no inherent leaving group like a halogen on the ring. Furthermore, the strongly activating nitro group is meta to all other ring positions. A nucleophile attacking any position on the ring would form a carbanion that cannot be directly resonance-stabilized by the nitro group. libretexts.org Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions. For such a reaction to be feasible, a leaving group would first need to be installed at a position ortho or para to the nitro group (e.g., C2, C4, or C6).

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing cyclic systems. masterorganicchemistry.commasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. chemistrysteps.com

For this compound, participation in cycloaddition reactions is limited.

The pyrrolidinone ring is saturated and lacks the π-system necessary to act as a diene or dienophile in a standard Diels-Alder reaction.

The nitrophenyl ring is aromatic and thus inherently resistant to reactions that would disrupt its stable π-system. While benzene rings can be forced to act as dienes in Diels-Alder reactions with highly reactive dienophiles (e.g., arynes), it is not a common transformation. nih.govd-nb.info

Although direct cycloaddition on the parent molecule is unlikely, derivatized forms could be employed. For example, if the pyrrolidinone ring were modified to introduce unsaturation, such as in an N-arylpyrrole, it could participate as the diene component in a Diels-Alder reaction with a suitable dienophile to form bridged-ring systems. nih.govd-nb.info Similarly, other types of cycloadditions, like [3+2] dipolar cycloadditions, are known for related systems such as N-substituted pyrrole-2-carboxaldehydes, but these require specific functional handles not present on the parent compound. nih.gov

Mechanistic Studies of Derivatization Reactions

The mechanisms for the primary transformations of this compound are well-established in the broader context of organic chemistry.

Mechanism of Catalytic Nitro Reduction: The catalytic hydrogenation of a nitroarene on a metal surface (e.g., Pd, Pt) is believed to proceed through a complex series of steps. acs.org The reaction is generally described by the Haber mechanism, which involves the sequential addition of hydrogen atoms to the nitrogen-bound oxygens, leading to intermediates such as the nitroso (-N=O) and hydroxylamino (-NHOH) species, before final reduction to the amine (-NH₂). researchgate.net The metal catalyst surface is crucial for activating both H₂ and the nitro group. acs.org

Mechanism of Electrophilic Aromatic Substitution (EAS): The mechanism of EAS involves a two-step process. uci.edu First, the π-electrons of the aromatic ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.comuci.edu This step is typically the rate-determining step. In the second step, a base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. The stability of the intermediate arenium ion determines the regioselectivity. For this compound, analysis of the resonance structures of the possible arenium ions would confirm which positions are most favored for attack.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): As discussed, SNAr is unlikely for this molecule. However, if a suitable substrate with a leaving group were used, the mechanism would involve two steps. libretexts.org The first is the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized carbanion called a Meisenheimer complex. youtube.com This is the rate-determining step. The negative charge in this intermediate must be delocalized by an ortho or para electron-withdrawing group. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

Exploration of Biological Activities and Applications in Medicinal Chemistry for 1 3 Nitrophenyl Pyrrolidin 2 One Derivatives

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Derivatives of the 1-(3-nitrophenyl)pyrrolidin-2-one scaffold have been identified as potential anti-inflammatory agents, primarily through their interaction with key enzymes in the inflammatory cascade. Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is associated with inflammatory diseases, making iNOS a valuable target for therapeutic intervention. nih.gov

Research has demonstrated that specific derivatives of this compound can effectively inhibit iNOS activity. A study on 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones identified a compound from this family, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione , as a significant inhibitor of nitric oxide production. nih.gov

Molecular docking analyses revealed that this derivative acts as a ligand for iNOS. The study suggested that the presence of the electron-withdrawing nitro group on the benzene (B151609) ring at the 1-position of the pyrrolidine-2,3-dione (B1313883) structure may enhance and optimize hydrogen bonding with key amino acid residues, such as Cys200, within the enzyme's active site. nih.gov This interaction leads to a notable binding affinity and subsequent inhibition of the enzyme. The compound exhibited a strong binding affinity with a calculated value of -9.51 kcal/mol and demonstrated significant inhibitory activity against NO production with a half-maximal inhibitory concentration (IC₅₀) of 43.69 ± 5.26 µM. nih.gov These findings highlight the potential of this specific derivative as a promising scaffold for developing new anti-inflammatory agents that target the iNOS pathway. nih.gov

Anticancer Activity and Cytotoxicity Mechanisms

While the broader class of pyrrolidin-2-one derivatives has been a subject of extensive cancer research, a detailed investigation into the specific anticancer activities of this compound derivatives is not extensively documented in the reviewed scientific literature.

Specific data regarding the inhibition of cancer cell proliferation by this compound derivatives were not available in the reviewed literature.

Specific research findings on the modulation of DNA synthesis or specific enzyme targets in cancer by this compound derivatives were not identified in the reviewed scientific literature.

Antimicrobial Efficacy

The antimicrobial potential of various heterocyclic compounds, including pyrrolidin-2-one analogues, is a significant area of pharmaceutical research. However, studies focusing specifically on the antimicrobial efficacy of this compound derivatives are limited.

A review of the available scientific literature did not yield specific studies detailing the antibacterial activity of this compound derivatives against Gram-positive or Gram-negative bacteria. While related structures such as pyrrolidine-2,3-diones have been investigated as potential antibacterial agents, particularly against P. aeruginosa and S. aureus, these studies did not include the specific 1-(3-nitrophenyl) substitution. nih.gov

Antifungal Activity

The pyrrolidone core, also known as a lactam, is a structural motif that has been investigated for its antimicrobial properties. Recent studies have demonstrated that certain lactam derivatives can exhibit potent antifungal activity against a variety of key fungal pathogens, including Candida albicans, Malassezia furfur, and Microsporum gypseum. nih.gov These compounds have proven effective against both planktonic (free-floating) and biofilm forms of fungi, with a notable ability to prevent regrowth. nih.gov In some cases, the efficacy of lactam derivatives has been shown to be comparable to established topical antifungal agents. nih.gov

While research directly on this compound is limited, studies on related structures provide valuable insights. For instance, N-thiolated β-lactams have been shown to possess moderate antifungal activity against Candida species. nih.gov Their mechanism is believed to involve the disruption of the cytoplasmic membrane's structural integrity, leading to a cytostatic (growth-inhibiting) effect. nih.gov Interestingly, some research indicates that a simple pyrrolidone derivative on its own may not show antifungal properties, but when complexed with metal ions, the resulting complexes can gain significant antifungal activity.

Furthermore, the presence of a nitro group on an aromatic ring is a feature in several compounds with known biological activities, including some with antifungal properties. For example, derivatives of nitrofuran have been synthesized and tested against various fungal species, showing inhibitory activity. fao.org Similarly, some palladium complexes of nitrophenylpyrazole derivatives have demonstrated enhanced antifungal effects, particularly against Cryptococcus neoformans. Considering these precedents, the combination of a pyrrolidone ring and a nitrophenyl group in this compound makes it a candidate for antifungal research.

Table 1: Antifungal Activity of Related Compound Classes

| Compound Class | Fungal Species | Observed Effect | Reference |

| Lactam Derivatives | Candida albicans, Malassezia furfur, Microsporum gypseum | Effective against planktonic and biofilm forms | nih.gov |

| N-thiolated β-Lactams | Candida albicans | Moderate, fungistatic activity; MIC ~8 µg/mL | nih.gov |

| 4-(aryloxy)azetidin-2-ones (β-lactams) | Phytopathogenic fungi (especially Phycomycetes) | In vitro and in vivo antifungal activity | nih.gov |

| Nitrofuran Derivatives | Histoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton spp., Candida spp., Cryptococcus neoformans | Inhibitory activity with MIC values as low as 0.48 µg/mL for some compounds | fao.org |

Antiviral Potentials, Including Anti-HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition

The quest for novel antiviral agents remains a global health priority. The structural components of this compound suggest a potential for investigation in this area, particularly concerning the human immunodeficiency virus type 1 (HIV-1). A significant body of research has focused on diarylsulfones and related compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Notably, the compound 2-nitrophenyl phenyl sulfone (NPPS) was identified as having appreciable anti-HIV-1 activity. nih.gov Further studies revealed that the presence of a nitro group at the 2-position of the phenyl ring was a crucial structural feature for this activity. nih.gov This has spurred the synthesis and evaluation of numerous analogs, including pyrryl aryl sulfones, to explore this chemical space for more potent inhibitors. nih.gov While this compound has the nitro group at the 3-position and a different linker to the second ring, the established importance of the nitrophenyl moiety in inhibiting HIV-1 reverse transcriptase makes it a compound of interest for screening and further derivatization.

The pyrrolidine (B122466) ring itself is a common feature in a variety of antiviral compounds. For example, non-nucleoside pyrrolo[2,3-d]pyrimidines have been shown to selectively inhibit the replication of herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV). units.it Although the mechanism of these specific compounds was not found to be the inhibition of cyclin-dependent kinases as initially hypothesized, their antiviral efficacy highlights the utility of the pyrrolidine scaffold in developing antiviral drugs. units.it More broadly, the development of inhibitors for other viral targets, such as the flavivirus NS2B-NS3 protease, has also involved complex heterocyclic structures, demonstrating the versatility of such scaffolds in antiviral drug design.

Table 2: Antiviral Activity of Related Nitrophenyl and Pyrrolidine Compounds

| Compound/Class | Virus Target | Mechanism/Note | Reference |

| 2-Nitrophenyl phenyl sulfone (NPPS) | HIV-1 Reverse Transcriptase | Lead compound for a class of diarylsulfone NNRTIs | nih.gov |

| Pyrryl aryl sulfones | HIV-1 Reverse Transcriptase | Analogs of NPPS with antiviral activity | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | HSV-1, HCMV | Selective, non-nucleoside inhibitors of viral replication | units.it |

| Phenylalanine derivatives | HIV-1 Capsid (CA) | Novel inhibitors targeting a different stage of the viral lifecycle | nih.gov |

Neuroprotective Effects in Neurodegenerative Models

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease are characterized by the progressive loss of neurons. A key pathological mechanism implicated in these conditions is oxidative stress, which leads to cellular damage. Consequently, compounds with antioxidant and anti-inflammatory properties are of significant interest for potential neuroprotective therapies.

While there is no direct evidence for the neuroprotective effects of this compound, its structural components can be analyzed in the context of known neuroprotective mechanisms. For instance, various natural and synthetic compounds are being explored for their ability to protect neurons. Procyanidins, for example, have demonstrated neuroprotective effects against oxidative stress by activating the Nrf2/ARE pathway, which upregulates antioxidant enzymes. nih.gov

The pyrrolidone ring is the basis for the racetam class of drugs, such as piracetam, which are known for their cognitive-enhancing effects and have been investigated for neuroprotection. The pyrrolidine ring is also a core component of the amino acid proline. The potential role of the nitro group is more complex. While high concentrations of reactive nitrogen species can be neurotoxic, some nitro-containing compounds have been investigated for therapeutic effects. The key would be to determine if this compound or its metabolites could modulate pathways involved in cellular resilience, such as reducing neuroinflammation, mitigating mitochondrial dysfunction, or preventing apoptosis (programmed cell death). drugbank.comgardp.org Given the wide expression of neuropeptides like NPY that have endogenous neuroprotective roles, exploring how synthetic compounds might mimic or stimulate these protective systems is a valid research direction. drugbank.comgardp.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's biological activity by making targeted chemical modifications. For this compound analogs, SAR studies would systematically investigate how changes to its three main components—the pyrrolidin-2-one ring, the phenyl ring, and the nitro group—affect its biological profile.

The Pyrrolidin-2-one Ring: This lactam core is a critical anchor. Studies on other pyrrolidine derivatives have shown that substitutions on the ring can dramatically influence activity. nih.gov For example, adding substituents at the 3, 4, or 5-positions could alter the molecule's stereochemistry and its interaction with biological targets. The nature of these substituents (e.g., alkyl, aryl, hydroxyl) would be a key variable.

The Phenyl Ring and Linker: The phenyl ring's connection to the pyrrolidone nitrogen is a defining feature. SAR studies might explore replacing the phenyl ring with other aromatic or heteroaromatic systems to probe the importance of its electronic and steric properties.

The Nitro Group: The position and electronic nature of the substituent on the phenyl ring are often critical for activity. SAR studies would involve:

Positional Isomers: Moving the nitro group from the meta- (3-position) to the ortho- (2-position) or para- (4-position) could significantly impact activity, as seen in anti-HIV diarylsulfones where the 2-nitro group was found to be important. nih.gov

Electronic Effects: Replacing the electron-withdrawing nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would clarify the electronic requirements for target binding.

A review of SAR for various pyrrolidine derivatives in anticancer research highlights that diverse substitution patterns lead to a wide range of biological activities by modulating how the molecules interact with different targets. nih.gov Similarly, SAR studies on 2,3-pyrrolidinedione derivatives have shown that substituents on the nitrogen atom and other parts of the core structure influence their antimicrobial activity. chemeo.com

In Silico Pharmacological Profiling and Drug-Likeness Assessment (e.g., Lipinski's Rule of Five)

In the early stages of drug discovery, in silico methods are invaluable for predicting a compound's potential as a drug candidate, thereby saving time and resources. These computational tools assess pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity. A key initial screen is the assessment of "drug-likeness," often using guidelines like Lipinski's Rule of Five.

Lipinski's Rule of Five states that an orally active drug is more likely to have:

A molecular weight (MW) of less than 500 Daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

An analysis of this compound reveals its properties in relation to these rules.

Table 3: In Silico Drug-Likeness Profile of this compound

| Property | Value | Lipinski's Rule | Compliance |

| Molecular Formula | C₁₀H₁₀N₂O₃ | - | - |

| Molecular Weight | 206.20 g/mol | < 500 | Yes |

| LogP (calculated) | ~1.3 - 1.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 (2 in NO₂, 1 in C=O, 1 in N) | ≤ 10 | Yes |

As shown in the table, this compound adheres to all of Lipinski's rules, suggesting it has a favorable profile for oral bioavailability. Compounds that follow these rules are generally more likely to be absorbed effectively after oral administration. nih.govdrugbank.com

Other important in silico parameters include the Topological Polar Surface Area (TPSA), which is a good predictor of drug transport properties like intestinal absorption and blood-brain barrier penetration. The calculated TPSA for related compounds suggests that molecules in this class may have good permeability characteristics. Such in silico assessments are the first step in a comprehensive pharmacological profiling that would also include predictions of metabolism by cytochrome P450 enzymes and potential toxicities.

Advanced Materials Applications and Optoelectronic Characteristics of 1 3 Nitrophenyl Pyrrolidin 2 One Systems

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key indicator of a molecule's potential for use in sensing and imaging applications. Research on a nitrophenyl-substituted pyrrolidinone-fused 1,2-azaborine (B1258123) (PFA 2), a close derivative of 1-(3-Nitrophenyl)pyrrolidin-2-one, has revealed pronounced solvatochromic effects. nih.gov The emission and quantum yields of this compound are tunable with respect to the solvent's polarity. nih.gov This behavior is attributed to the intramolecular charge transfer (ICT) characteristics of the molecule, which are significantly influenced by the surrounding solvent environment.

The photophysical properties of PFA 2 were investigated in various solvents with differing polarities. The table below summarizes the absorption and emission maxima, as well as the quantum yields in different solvents, showcasing the compound's environmental sensitivity.

| Solvent | Absorption λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |

| Toluene (B28343) | 382 | 488 | 0.01 |

| Chloroform | 382 | 520 | 0.01 |

| Tetrahydrofuran (THF) | 382 | 545 | 0.02 |

| Acetonitrile (MeCN) | 380 | 586 | 0.04 |

| Dimethyl Sulfoxide (DMSO) | 390 | 600 | 0.08 |

Data for the derivative compound, nitrophenyl-substituted pyrrolidinone-fused 1,2-azaborine (PFA 2). nih.gov

The significant red shift in the emission spectrum as the solvent polarity increases from toluene to DMSO indicates a larger stabilization of the excited state in more polar environments. This pronounced solvatochromism highlights the potential of this compound-based systems in the development of sensitive solvent polarity sensors. nih.gov

Aggregation-Induced Emission (AIE) Phenomena

A common issue with many fluorescent molecules is aggregation-caused quenching (ACQ), where their emission intensity decreases or is extinguished at high concentrations or in the solid state. nih.gov However, a class of molecules exhibits the opposite behavior, known as aggregation-induced emission (AIE), where they are non-emissive in dilute solutions but become highly luminescent upon aggregation. jst.go.jpresearchgate.net This property is highly desirable for applications in solid-state lighting and bio-imaging.

The aforementioned nitrophenyl-substituted pyrrolidinone-fused 1,2-azaborine derivative (PFA 2) has been identified as an AIE-active material. nih.gov In dilute solutions, the molecule is weakly fluorescent. However, as aggregates are formed, for instance by adding a poor solvent to a solution of the compound, a significant enhancement in fluorescence intensity is observed. This "turn-on" fluorescence is a hallmark of AIE. nih.govresearchgate.net

The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In solution, the molecule can dissipate energy through non-radiative pathways such as vibrations and rotations. In the aggregated state, these motions are restricted, forcing the molecule to release its energy radiatively as light. The pre-twisted molecular geometry of the pyrrolidinone-fused 1,2-azaborine derivative likely plays a crucial role in facilitating this AIE phenomenon. nih.gov

Luminescence Properties and Quantum Yields